N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine
Description
N,N-Dimethyl-2-{[1-(3-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine is a substituted isoquinoline derivative featuring a dimethylaminoethyloxy side chain and a 3-methylphenyl group attached to the isoquinoline core. Isoquinoline derivatives are frequently explored for their pharmacological activities, including antitumor, antimicrobial, and central nervous system modulation .
Properties
CAS No. |
89707-18-6 |
|---|---|
Molecular Formula |
C20H22N2O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[1-(3-methylphenyl)isoquinolin-3-yl]oxyethanamine |
InChI |
InChI=1S/C20H22N2O/c1-15-7-6-9-17(13-15)20-18-10-5-4-8-16(18)14-19(21-20)23-12-11-22(2)3/h4-10,13-14H,11-12H2,1-3H3 |
InChI Key |
KSEIEUAVWOYAQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC3=CC=CC=C32)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of m-Tolyl Group: The m-tolyl group can be introduced via Friedel-Crafts alkylation using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Ethanamine Moiety: The ethanamine moiety can be introduced through nucleophilic substitution reactions, where the isoquinoline derivative reacts with N,N-dimethylaminoethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles such as amines, and bases like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides, carboxylic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((1-(m-tolyl)isoquinolin-3-yl)oxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₂₂H₂₅N₂O | ~339.45 (estimated) | Isoquinolin-3-yloxy, 3-methylphenyl | N/A |
| N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine | C₁₈H₂₃NO | 269.38 | Phenyl, o-tolyloxy | N/A |
| NQ1 (Nitroquinoline) | C₂₅H₁₉N₃O₄ | 425.44 | Benzyloxy, ethynylphenyl | 222 |
| CAS 385403-44-1 (Thiazole) | C₂₀H₂₀N₂OS | 336.45 | 3-Methylphenyl, 4-methoxyphenyl | N/A |
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